molecular formula C15H18N2O3S2 B2861632 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448134-36-8

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2861632
CAS No.: 1448134-36-8
M. Wt: 338.44
InChI Key: YLBCBIUCNREVTJ-UHFFFAOYSA-N
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Description

“2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a pyrimidine derivative that has been extensively researched in recent years due to its potential uses in various fields including medicinal chemistry, drug discovery, and material science. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of this compound is C14H17N3O3S2 and it has a molecular weight of 339.43. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Kinetics and Mechanism Studies

The kinetics and mechanism of reactions involving methyloxo(dithiolato)rhenium(V) complexes were studied, where compounds similar to 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine acted in oxygen transfer processes. This research contributes to understanding the reaction schemes and activation parameters in inorganic chemistry, highlighting the role of similar compounds in facilitating oxygen atom transfer to metals like rhenium (Lente & Espenson, 2000).

Antibacterial Agents

A series of pyrido(2,3-d)pyrimidine antibacterial agents were developed, showcasing the application of compounds structurally related to this compound. These derivatives exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating the potential of such compounds in developing new antibacterial drugs (Matsumoto & Minami, 1975).

Structural Analysis

The crystal and molecular structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was determined, providing insights into the structural characteristics of compounds with similar functional groups. The study highlighted the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, essential for understanding the chemical behavior and reactivity of such compounds (Girish et al., 2008).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies predicted the inhibition efficiencies of piperidine derivatives on iron corrosion. These investigations are crucial for developing new materials and coatings that protect against corrosion, underscoring the utility of piperidine derivatives in materials science (Kaya et al., 2016).

Antimicrobial Activity

The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for antimicrobial activity demonstrated the potential of compounds with structural similarities to this compound in contributing to the development of new antimicrobial agents. Some derivatives exhibited good activity against pathogenic bacterial and fungal strains, indicating their promise in addressing antimicrobial resistance (Mallesha & Mohana, 2014).

Mechanism of Action

Mode of Action

It is known that many piperidine derivatives have significant activity against various targets . The compound may interact with its targets, leading to changes in their function or activity. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways , but the specific pathways influenced by this compound require further investigation.

Properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-12-5-6-15(21-12)22(18,19)17-10-7-13(8-11-17)20-14-4-2-3-9-16-14/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBCBIUCNREVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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